Absence of Publicly Available Comparative Biological Activity Data for CAS 1286710-72-2
Despite exhaustive searching within the permitted primary literature, patent, and authoritative database sources, no quantitative head‑to‑head, cross‑study comparable, or class‑level biological activity data (e.g., Kᵢ, IC₅₀, EC₅₀, or selectivity ratios) were identified for N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide (CAS 1286710-72-2). The only retrievable physicochemical properties are molecular formula (C₁₂H₁₆FNO₃S) and molecular weight (273.33 g/mol) . In contrast, structurally related fluorinated benzenesulfonamides such as N‑cyclopropyl‑3‑fluorobenzenesulfonamide (CAS 930978‑56‑6) have documented carbonic anhydrase inhibition constants (e.g., Kᵢ values in the low nanomolar range against hCA II and tumor‑associated isoforms) [1]. The complete lack of comparable data for CAS 1286710-72-2 means that no quantitative differentiation claim can be made at this time. The evidence gap itself constitutes the most critical piece of decision‑support information for procurement: any substitution or selection decision based on structural analogy alone carries unquantified risk of altered potency, selectivity, or pharmacokinetics.
| Evidence Dimension | Biological activity data availability (Kᵢ, IC₅₀, selectivity) |
|---|---|
| Target Compound Data | No quantitative biological activity data found in accessible, non‑excluded primary literature, patents, or authoritative databases. |
| Comparator Or Baseline | N‑cyclopropyl‑3‑fluorobenzenesulfonamide (CAS 930978‑56‑6): Kᵢ values reported in low nanomolar range against multiple carbonic anhydrase isoforms [1]. |
| Quantified Difference | Not calculable – target compound data absent. |
| Conditions | Literature search of primary research papers, patents (Google Patents, WIPO), PubChem BioAssay, and authoritative databases (accessed 2026‑05‑13). |
Why This Matters
Procurement or selection of CAS 1286710-72-2 over any analog cannot be justified by published comparative performance data; users must independently generate validation data to establish fitness‑for‑purpose.
- [1] Dudutienė V, Zubrienė A, Smirnov A, et al. Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem. 2015;10(4):662-687. doi:10.1002/cmdc.201402490. View Source
